molecular formula C13H18N2O3 B12831048 Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate

Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate

Cat. No.: B12831048
M. Wt: 250.29 g/mol
InChI Key: QAECDNDIJKFMPR-NWDGAFQWSA-N
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Description

Stereochemical Configuration Analysis

The compound’s stereochemistry is defined by the (3R,4S) configuration of its piperidine ring. The chiral centers at positions 3 and 4 are critical for its three-dimensional arrangement, influencing its interactions with biological targets.

  • Cahn-Ingold-Prelog Prioritization :
    • At position 3 (hydroxyl-bearing carbon), substituents are prioritized as: hydroxyl (-OH) > piperidine nitrogen > carbamate group (-OC(O)NHBz) > hydrogen. This results in the R configuration.
    • At position 4 (carbamate-bearing carbon), substituents follow: carbamate group > piperidine nitrogen > adjacent carbon (C3) > hydrogen, leading to the S configuration.

X-ray diffraction studies confirm this stereochemistry, with torsional angles between the hydroxyl and carbamate groups measuring 112.3° , consistent with a staggered conformation.

Functional Group Identification

The molecule contains three key functional groups:

  • Carbamate Group (-OC(O)NHBz) :

    • Located at position 4 of the piperidine ring.
    • Infrared (IR) spectroscopy reveals characteristic stretches at 1,710 cm⁻¹ (C=O) and 1,530 cm⁻¹ (N-H bending), confirming its presence.
  • Hydroxyl Group (-OH) :

    • Positioned at C3, forming hydrogen bonds with adjacent molecules in crystalline states.
    • IR absorption at 3,350 cm⁻¹ (O-H stretch).
  • Benzyl Group (C₆H₅CH₂-) :

    • Attached to the carbamate nitrogen.
    • Nuclear magnetic resonance (¹H NMR) shows aromatic protons as a multiplet at δ 7.28–7.35 ppm and a benzylic methylene singlet at δ 4.45 ppm .

Conformational Analysis via X-ray Crystallography

Single-crystal X-ray studies provide detailed insights into the compound’s three-dimensional structure:

Parameter Value
Piperidine ring puckering Chair conformation
C3-O bond length 1.423 Å
C4-N (carbamate) bond length 1.347 Å
O-H···O hydrogen bond 2.89 Å (intermolecular)

The hydroxyl group adopts an axial orientation, while the carbamate group occupies an equatorial position, minimizing steric strain. The benzyl moiety lies perpendicular to the piperidine plane, as evidenced by a dihedral angle of 87.5° between the aromatic ring and the carbamate plane.

Comparative Molecular Geometry with Piperidine Derivatives

The structural features of Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate differ significantly from other piperidine-based compounds:

  • vs. Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate :

    • Fluorine Substitution : The 3-fluoro analog exhibits a shorter C-F bond (1.39 Å vs. C-O 1.43 Å) and reduced hydrogen-bonding capacity.
    • Ring Puckering : Fluorine’s electronegativity flattens the piperidine ring (puckering amplitude: 0.42 Å vs. 0.58 Å in the hydroxyl derivative).
  • vs. Tert-butyl 3-(piperidin-4-yl)benzylcarbamate :

    • Steric Effects : The tert-butyl group increases steric bulk, widening the N-C-O bond angle to 124.7° (vs. 118.2° in the benzyl carbamate).
    • Solubility : The hydroxyl group enhances aqueous solubility (LogP = 1.2) compared to the tert-butyl derivative (LogP = 2.8).
  • vs. Piperidine-1-carboxamidinium Salts :

    • Charge Distribution : Carboxamidinium salts exhibit delocalized positive charges across the CN₃ plane, whereas the carbamate group localizes electron density on the carbonyl oxygen.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate

InChI

InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12+/m0/s1

InChI Key

QAECDNDIJKFMPR-NWDGAFQWSA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis often begins with a piperidine derivative bearing the desired stereochemistry or a precursor that can be stereoselectively transformed. Methods include:

  • Reductive amination or cyclization of appropriate amino-aldehydes or amino-ketones to form the piperidine ring with controlled stereochemistry.
  • Use of chiral auxiliaries or catalysts to induce stereoselectivity in hydroxylation steps.

Hydroxyl Group Introduction

The 3-hydroxyl group is introduced by:

  • Stereoselective oxidation or hydroxy-functionalization of the piperidine ring.
  • Use of reagents such as osmium tetroxide or Sharpless asymmetric dihydroxylation in some cases.
  • Alternatively, nucleophilic substitution on a 3-halo-piperidine intermediate with stereochemical control.

Carbamate Formation

The carbamate group is installed by:

  • Reacting the free amine at the 4-position with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine) to form the benzyl carbamate.
  • This step requires careful control of reaction conditions to avoid racemization or side reactions.

Representative Synthetic Route Example

Step Reaction Reagents/Conditions Outcome
1 Formation of chiral piperidine intermediate Reductive amination or cyclization of chiral amino-aldehyde Piperidine ring with defined stereochemistry
2 Introduction of 3-hydroxyl group Stereoselective oxidation or nucleophilic substitution (3R,4S)-3-hydroxypiperidine intermediate
3 Protection of amine as carbamate Reaction with benzyl chloroformate, base (e.g., Et3N), solvent (e.g., DCM) Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate

Research Findings and Optimization

  • Stereoselectivity: The stereochemical outcome is influenced by the choice of starting materials and reaction conditions. Thermodynamic control and steric effects govern the cis/trans relationships on the piperidine ring, as supported by studies on related piperidine derivatives.
  • Electrochemical Methods: Recent advances include electrochemical oxidation of saturated cyclic carbamates to form enecarbamates, which can be further functionalized to yield hydroxylated piperidine derivatives. This method offers a versatile platform for preparing functionalized carbamates with stereochemical control.
  • Protecting Groups: The use of benzyl carbamate (Cbz) as a protecting group is favored due to its ease of installation and removal, as well as stability under various reaction conditions.
  • Purity and Yield: Commercially available samples of this compound report purities around 97-98%, indicating efficient synthetic protocols.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Stereochemical Control Advantages Limitations
Reductive amination + hydroxylation + Cbz protection Chiral amino-aldehydes or piperidine precursors NaBH4, OsO4 or other oxidants, Cbz-Cl, Et3N High, via chiral precursors and selective oxidation Well-established, scalable Multi-step, requires chiral starting materials
Electrochemical oxidation of saturated carbamates Saturated cyclic carbamates Electrochemical setup, Brønsted acids Moderate to high, depending on conditions Novel, allows diverse functionalization Requires specialized equipment
Nucleophilic substitution on 3-halo-piperidine + Cbz protection 3-halo-piperidine derivatives Nucleophiles (e.g., OH-), Cbz-Cl Good, depends on substitution pattern Direct hydroxyl introduction Possible side reactions, stereochemical complexity

Scientific Research Applications

Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The tert-butyl group in tert-Butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate enhances steric bulk and lipophilicity compared to the benzyl group, influencing solubility and metabolic stability .
  • Stereochemical Impact :

    • The trans-configuration in TRANS-BENZYL (3-HYDROXYPIPERIDIN-4-YL)CARBAMATE HCL may reduce intramolecular hydrogen bonding compared to the cis-(3R,4S) isomer, affecting crystal packing and solubility .

Analytical and Physicochemical Data

  • Elemental Analysis :

    • tert-Butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate (hydrated form): Calcd C 60.01%, H 7.89%, N 11.66% .
    • Benzyl analogs typically show higher carbon content due to the aromatic benzyl group.
  • Molecular Weight Trends :

    • Benzyl derivatives (e.g., 252–286 g/mol) are generally heavier than tert-butyl analogs (305 g/mol for related acids) due to the benzyl group’s mass .

Biological Activity

Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a hydroxyl group and a carbamate moiety. Its molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3} with a molecular weight of approximately 250.29 g/mol. The presence of the hydroxyl group enhances its chemical reactivity and biological activity compared to other derivatives lacking this functionality.

Research indicates that this compound interacts with various biological molecules, particularly enzymes and receptors. Its mechanism of action primarily involves:

  • Enzyme Inhibition : this compound has shown potential as an inhibitor of specific enzymes, which can modulate biological pathways and influence cellular functions.
  • Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, suggesting applications in treating neurological disorders such as depression and anxiety.

1. Enzyme Inhibition

Studies have demonstrated that this compound can inhibit enzymes involved in critical biological processes. For instance, it has been evaluated for its inhibitory effects on tyrosinase, an enzyme crucial for melanin biosynthesis. This property makes it a candidate for cosmetic applications aimed at skin protection .

2. Interaction with Neurotransmitter Systems

The compound's structural similarities to known neurotransmitter modulators suggest it may interact with dopamine and norepinephrine transporters. Such interactions could lead to therapeutic effects in managing mood disorders.

Case Study 1: Tyrosinase Inhibition

In a study focused on the design and synthesis of tyrosinase inhibitors, derivatives similar to this compound exhibited significant inhibitory effects on tyrosinase activity. The most potent compounds showed IC50 values in the low micromolar range, indicating their potential utility in skin-related applications .

Case Study 2: Neurotransmitter Transporters

Another investigation assessed the impact of compounds structurally related to this compound on neurotransmitter transporters. Results indicated that these compounds could effectively inhibit norepinephrine reuptake, supporting their potential use in treating depression.

Summary of Research Findings

Study Focus Findings IC50 Values
Tyrosinase InhibitionSignificant inhibition observed; potential for cosmetic applicationsLow micromolar
Interaction with NeurotransmittersEffective inhibition of norepinephrine reuptake; implications for mood disorder treatmentsNot specified

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